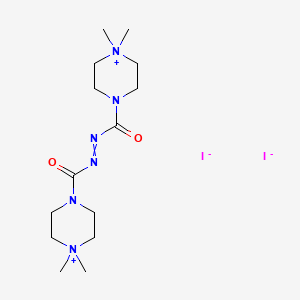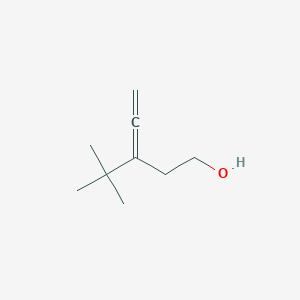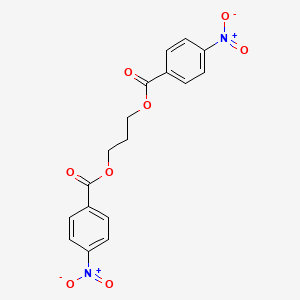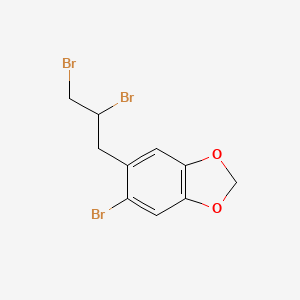
4,4'-(Diazenediyldicarbonyl)bis(1,1-dimethylpiperazin-1-ium) diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Diazenediyldicarbonyl)bis(1,1-dimethylpiperazin-1-ium) diiodide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of diazenediyldicarbonyl groups and dimethylpiperazin-1-ium units, which contribute to its distinctive chemical behavior.
Méthodes De Préparation
The synthesis of 4,4’-(Diazenediyldicarbonyl)bis(1,1-dimethylpiperazin-1-ium) diiodide typically involves the reaction of bipyridine with hydroiodic acid in the presence of iodine. This reaction yields polyiodide-containing salts, which are then structurally characterized by crystallographic and spectroscopic methods such as Raman and IR spectroscopy . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
4,4’-(Diazenediyldicarbonyl)bis(1,1-dimethylpiperazin-1-ium) diiodide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroiodic acid and iodine. The major products formed from these reactions are polyiodide-containing salts, which exhibit unique structural properties due to the formation of one-dimensional polymers connected by interionic halogen bonds .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used to study the properties and behavior of polyiodide-containing salts. In biology and medicine, it may be explored for its potential therapeutic effects, although specific applications in these fields are still under investigation. In industry, 4,4’-(Diazenediyldicarbonyl)bis(1,1-dimethylpiperazin-1-ium) diiodide is used in the production of advanced materials and as a reagent in various chemical processes .
Mécanisme D'action
The mechanism of action of 4,4’-(Diazenediyldicarbonyl)bis(1,1-dimethylpiperazin-1-ium) diiodide involves its interaction with molecular targets through the formation of halogen bonds. These bonds contribute to the stability and unique properties of the compound. The pathways involved in its mechanism of action are primarily related to its ability to form polyiodide structures, which are stabilized by interionic interactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4’-(Diazenediyldicarbonyl)bis(1,1-dimethylpiperazin-1-ium) diiodide include 4,4’-bipyridinium bis(triiodide) and bis(4,4’-bipyridinium) diiodide bis(triiodide) tris(diiodine) solvate dihydrate. These compounds also contain polyiodide structures and exhibit similar chemical behavior. 4,4’-(Diazenediyldicarbonyl)bis(1,1-dimethylpiperazin-1-ium) diiodide is unique due to its specific molecular configuration and the presence of diazenediyldicarbonyl groups .
Propriétés
Numéro CAS |
53202-54-3 |
|---|---|
Formule moléculaire |
C14H28I2N6O2 |
Poids moléculaire |
566.22 g/mol |
Nom IUPAC |
N-(4,4-dimethylpiperazin-4-ium-1-carbonyl)imino-4,4-dimethylpiperazin-4-ium-1-carboxamide;diiodide |
InChI |
InChI=1S/C14H28N6O2.2HI/c1-19(2)9-5-17(6-10-19)13(21)15-16-14(22)18-7-11-20(3,4)12-8-18;;/h5-12H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
PYHCVOHHFVBPRR-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCN(CC1)C(=O)N=NC(=O)N2CC[N+](CC2)(C)C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Bis(methylsulfanyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14631654.png)


![4,4'-[1-(2-Phenylethyl)-1H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14631677.png)







![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)

